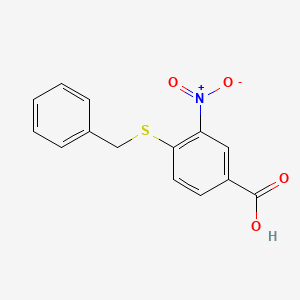![molecular formula C13H20N2O4S B1517203 5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid CAS No. 1042503-62-7](/img/structure/B1517203.png)
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid
Vue d'ensemble
Description
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.37 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid are not fully detailed in the search results. The molecular weight is 300.37 , and the molecular formula is C13H20N2O4S .Applications De Recherche Scientifique
Mesalamine's Efficacy in Ulcerative Colitis Treatment
Clinical studies have demonstrated the effectiveness of mesalamine (5-aminosalicylic acid, a derivative of sulfasalazine) in the treatment of distal ulcerative colitis. Notably, a comparison between orally administered mesalamine and sulfasalazine showed higher mucosal concentrations of 5-ASA achieved with sulfasalazine, which correlates with its therapeutic efficacy. This suggests that the measurement of mucosal 5-ASA concentrations could serve as a marker for estimating the efficacy of treatment in distal ulcerative colitis (Naganuma et al., 2001).
5-ASA Enemas in Refractory Distal Ulcerative Colitis
In cases of distal ulcerative colitis unresponsive to standard therapy, 5-ASA enemas have been shown to result in significant short-term clinical and sigmoidoscopic improvement in a majority of patients, suggesting their effectiveness as an alternative treatment strategy (Friedman et al., 1986).
Distribution of Mesalamine Enemas
The distribution of mesalamine enemas in patients with active distal ulcerative colitis has been mapped, demonstrating that when administered as recommended, these enemas effectively reach as far as the splenic flexure, supporting their use for segmental colitis of the descending colon (Chapman et al., 1992).
Optimal Dosage for Rectal 5-ASA Administration
A double-blind study investigating the minimum effective dosage of 5-ASA administered as a rectal enema for treating mild to moderate distal ulcerative colitis found that 1 g of 5-ASA is a sufficient dosage. This indicates that lower doses can be effective, potentially reducing the risk of side effects associated with higher doses (Campieri et al., 1991).
Propriétés
IUPAC Name |
5-[3-(dimethylamino)propylsulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10-5-6-11(9-12(10)13(16)17)20(18,19)14-7-4-8-15(2)3/h5-6,9,14H,4,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHLARTWMVCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)






![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)


![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)

